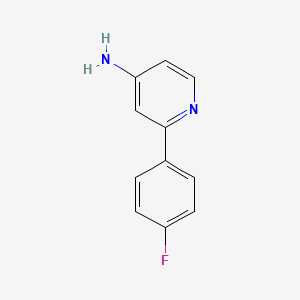
2-(4-Fluorophenyl)pyridin-4-amine
Vue d'ensemble
Description
“2-(4-Fluorophenyl)pyridin-4-amine” is a chemical compound with the CAS Number: 886366-09-2 . It has a molecular weight of 188.2 and its IUPAC name is 2-(4-fluorophenyl)-4-pyridinamine .
Molecular Structure Analysis
The InChI code for “2-(4-Fluorophenyl)pyridin-4-amine” is 1S/C11H9FN2/c12-9-3-1-8(2-4-9)11-7-10(13)5-6-14-11/h1-7H,(H2,13,14) . This indicates that the compound contains 11 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms .
Physical And Chemical Properties Analysis
“2-(4-Fluorophenyl)pyridin-4-amine” is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .
Applications De Recherche Scientifique
Anticancer Agent Development
2-(4-Fluorophenyl)pyridin-4-amine derivatives have shown significant potential in the field of anticancer research. Specifically, novel amine derivatives of this compound have been synthesized and screened for in vitro anticancer activity against various human cancer cell lines, demonstrating promising cytotoxic effects. The compounds were characterized by comprehensive spectroscopic methods and showed high cytotoxicity against HepG2 and Caco-2 cell lines, with IC50 values indicating strong anticancer potential compared to standard drugs like 5-fluorouracil (Vinayak et al., 2017).
Catalysts for Ethylene Polymerization
In the field of materials science, derivatives of 2-(4-Fluorophenyl)pyridin-4-amine have been utilized as ligands in the synthesis of nickel complexes. These complexes were activated and showed remarkable activity in ethylene polymerization, producing polyethylene with varying molecular weights and branching content. The study highlights the influence of ligand frameworks and remote substituents on the catalytic performance, offering insights into the design of effective catalysts for polymer production (Zhang et al., 2021).
Development of Peptidomimetics
The compound has also been used as a scaffold in the development of peptidomimetics, a class of molecules that mimic the structure of peptides. The synthesis involved the use of various electrophiles in a halogen-dance reaction, leading to the production of functionalized scaffolds that are valuable in the design and synthesis of complex molecular architectures for therapeutic purposes (Saitton et al., 2004).
pH Sensors
2-(4-Fluorophenyl)pyridin-4-amine derivatives have been synthesized and characterized for their photophysical properties, revealing potential applications as fluorescent pH sensors. The pH-dependent absorptions and emissions of these compounds underscore their utility in various analytical and diagnostic applications (Hu et al., 2013).
Synthesis of Biologically Active Compounds
The compound has been used as an intermediate in the synthesis of various biologically active compounds. A study described the multi-step synthesis of an important intermediate, showcasing the compound's role in the preparation of molecules with potential biological activity (Wang et al., 2016).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed and can cause serious eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mécanisme D'action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-(4-Fluorophenyl)pyridin-4-amine may also interact with various cellular targets.
Biochemical Pathways
Similar compounds have been shown to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(4-Fluorophenyl)pyridin-4-amine may also affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Given the potential range of biological activities associated with similar compounds , it is likely that the compound’s action results in a variety of molecular and cellular effects.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-9-3-1-8(2-4-9)11-7-10(13)5-6-14-11/h1-7H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBCJUDHPGHCAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)pyridin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1392999.png)
![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1393000.png)
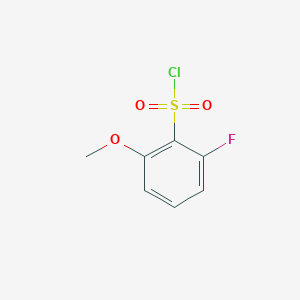

![tert-butyl N-({3-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl}methyl)carbamate](/img/structure/B1393009.png)
![2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid](/img/structure/B1393012.png)

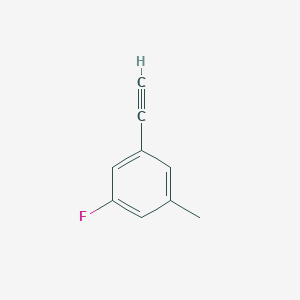
![tert-butyl N-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B1393015.png)

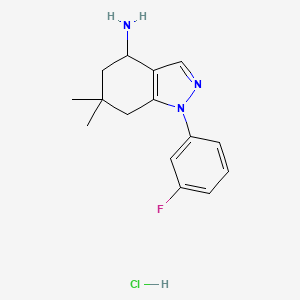
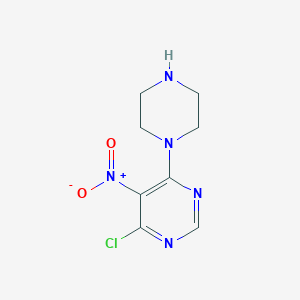
![[(6-Chloropyridin-3-yl)methyl]cyanamide](/img/structure/B1393019.png)